
4-(Iodomethyl)benzonitrile
Overview
Description
4-(Iodomethyl)benzonitrile: is an organic compound with the molecular formula C8H6IN . It is a derivative of benzonitrile, where the benzene ring is substituted with an iodomethyl group at the para position. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 4-(Iodomethyl)benzonitrile involves the reaction of 4-cyanobenzyl bromide with sodium iodide in acetone. The reaction is typically carried out at 0°C for about 4 hours under an inert atmosphere . The yield of this reaction is generally high, around 93%.
Industrial Production Methods:
While specific industrial production methods for this compound are not extensively documented, the synthesis from 4-cyanobenzyl bromide is scalable and can be adapted for industrial applications. The use of sodium iodide in acetone is a practical approach due to the availability and cost-effectiveness of the reagents.
Chemical Reactions Analysis
Types of Reactions:
4-(Iodomethyl)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 4-(iodomethyl)benzoic acid or 4-(iodomethyl)benzaldehyde.
Reduction: Formation of 4-(iodomethyl)benzylamine.
Scientific Research Applications
4-(Iodomethyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It serves as a precursor for the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in the study of biochemical pathways and mechanisms due to its reactivity and ability to form various derivatives.
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)benzonitrile primarily involves its reactivity as an electrophile. The iodomethyl group is highly reactive towards nucleophiles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited in various synthetic transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
4-Iodobenzonitrile: Similar structure but lacks the methyl group, making it less reactive in certain nucleophilic substitution reactions.
4-Bromomethylbenzonitrile: Similar reactivity but bromine is less reactive than iodine, leading to different reaction kinetics and conditions.
4-Chloromethylbenzonitrile: Even less reactive than the bromine and iodine analogs, often requiring harsher conditions for similar transformations.
Uniqueness:
4-(Iodomethyl)benzonitrile is unique due to the presence of the iodomethyl group, which imparts higher reactivity compared to its bromine and chlorine counterparts. This makes it particularly useful in synthetic applications where mild conditions and high reactivity are desired.
Properties
IUPAC Name |
4-(iodomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCMLNJYQSBFPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CI)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355782 | |
| Record name | 4-(iodomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-88-4 | |
| Record name | 4-(iodomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
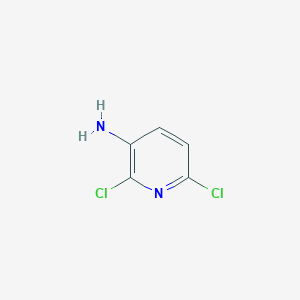
![6-Nitro-benzo[b]thiophene](/img/structure/B189477.png)
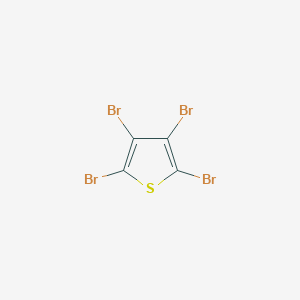
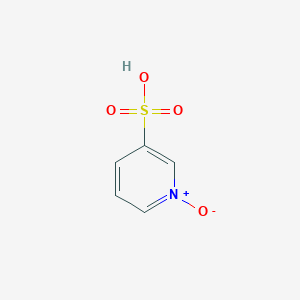
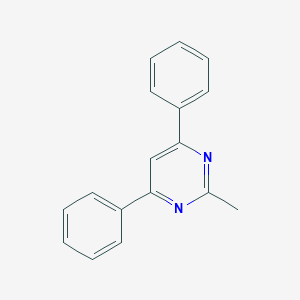
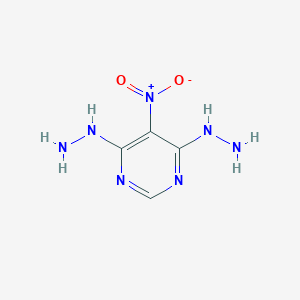
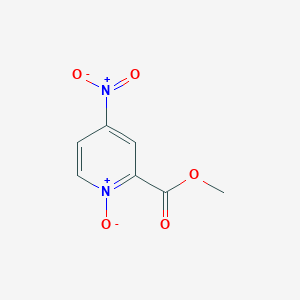
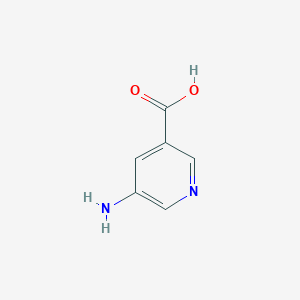
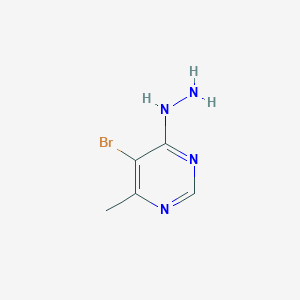
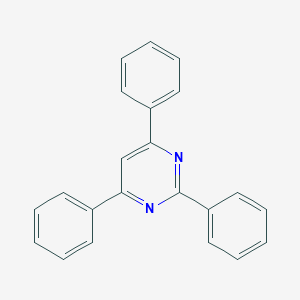
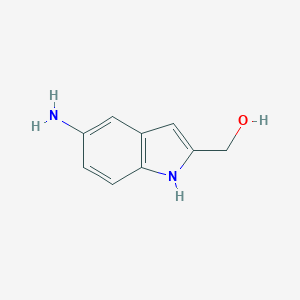
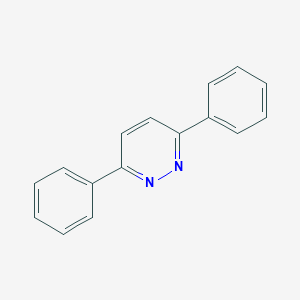

![Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B189499.png)
